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Alanine, N-hydroxy-2-methyl-, methyl ester (9CI)
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Overview
Description
Alanine, N-hydroxy-2-methyl-, methyl ester (9CI) is a chemical compound with the molecular formula C5H11NO3 and a molecular weight of 133.15 g/mol It is a derivative of alanine, an amino acid, and is characterized by the presence of a hydroxy group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alanine, N-hydroxy-2-methyl-, methyl ester typically involves the esterification of alanine derivatives. One common method involves the reaction of alanine with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes, optimized for large-scale synthesis. The use of TMSCl and methanol is preferred due to the efficiency and scalability of the reaction .
Chemical Reactions Analysis
Types of Reactions: Alanine, N-hydroxy-2-methyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted alanine derivatives.
Scientific Research Applications
Organic Synthesis
Alanine, N-hydroxy-2-methyl-, methyl ester serves as an important intermediate in the synthesis of more complex molecules. Its structural properties allow for the formation of various derivatives that are crucial in organic chemistry.
Key Reactions :
- It can undergo esterification and amide formation reactions, making it useful in synthesizing pharmaceuticals and agrochemicals.
Pharmaceutical Industry
Research has indicated potential biological activities of Alanine, N-hydroxy-2-methyl-, methyl ester, particularly in drug development. Its structural similarity to natural amino acids allows it to effectively interact with biological systems.
Case Study: Anticancer Activity
A study focused on derivatives of methyl esters demonstrated that compounds modified from similar structures exhibited selective inhibition of cancer cell proliferation, particularly colon cancer cells. The IC50 values ranged from 0.12 mg/mL to 0.81 mg/mL, highlighting the compound's potential in anticancer therapy .
Molecular Biology
In molecular biology, Alanine, N-hydroxy-2-methyl-, methyl ester is utilized as a reagent for various biochemical assays and experiments. Its ability to form stable complexes with proteins makes it valuable for studying enzyme kinetics and protein interactions.
Mechanism of Action
The mechanism of action of Alanine, N-hydroxy-2-methyl-, methyl ester involves its interaction with various molecular targets and pathways. The hydroxy and ester groups allow it to participate in hydrogen bonding and esterification reactions, influencing its reactivity and interactions with enzymes and other biomolecules. These interactions can modulate metabolic pathways and biochemical processes, making it a valuable compound for research.
Comparison with Similar Compounds
- Alanine, N-methoxy-2-methyl-, methyl ester
- Alanine, N-chloro-2-methyl-, methyl ester
- Alanine, N-hydroxy-2-methyl-, ethyl ester
Comparison: Alanine, N-hydroxy-2-methyl-, methyl ester is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity compared to its methoxy and chloro counterparts. The ethyl ester variant differs in the ester group, affecting its solubility and reactivity. These differences make Alanine, N-hydroxy-2-methyl-, methyl ester particularly valuable for specific applications in research and industry .
Biological Activity
Alanine, N-hydroxy-2-methyl-, methyl ester (9CI) is a chemical compound that exhibits notable biological activities, primarily due to its structural characteristics as an amino acid derivative. This article delves into its biological activity, mechanisms of action, and potential applications in various fields, particularly in pharmaceuticals and biochemistry.
- Molecular Formula : C5H11NO3
- Molecular Weight : 133.15 g/mol
- CAS Number : 79751-31-8
The compound features a hydroxylamine functional group attached to the alpha carbon of alanine, which contributes to its unique reactivity and biological properties .
Antimicrobial Properties
Research indicates that derivatives of alanine, including N-hydroxy-2-methyl-, methyl ester (9CI), may exhibit antimicrobial activity. This is particularly relevant in the context of alanine racemase, an enzyme critical for bacterial cell wall synthesis. Inhibitors targeting alanine racemase have been shown to effectively disrupt bacterial growth, making it a potential target for antibiotic development .
Key Findings :
- Alanine racemase catalyzes the conversion of L-alanine to D-alanine, essential for peptidoglycan formation in bacteria .
- Compounds that inhibit this enzyme can serve as effective antibacterial agents against both Gram-positive and Gram-negative bacteria.
Antioxidant Activity
The hydroxylamine group present in Alanine, N-hydroxy-2-methyl-, methyl ester (9CI) may confer antioxidant properties. This functionality allows the compound to scavenge free radicals, potentially reducing oxidative stress within biological systems .
Case Studies and Research Findings
Several studies have investigated the biological effects of alanine derivatives:
-
Antimicrobial Activity Assessment :
- A study reported that N-acyl alanine methyl esters (NAMEs), structurally related to alanine derivatives, exhibited minor algicidal and antibacterial properties. These compounds were found to not interfere with AHL-based quorum sensing but showed potential as ecological antibiotics .
- The concentration-dependent effects of NAMEs were evaluated against various microorganisms, demonstrating their capability to inhibit growth at specific concentrations.
- Mechanisms of Action :
Data Table: Comparative Biological Activities
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
Alanine, N-hydroxy-2-methyl-, methyl ester (9CI) | Antimicrobial, Antioxidant | Inhibition of alanine racemase; scavenging free radicals |
N-acyl alanine methyl esters (NAMEs) | Minor algicidal and antibacterial | Non-interference with AHL signaling; potential ecological antibiotics |
β-haloalanines | Strong inhibitors of alanine racemase | Suicide substrates for bacterial enzymes |
Properties
Molecular Formula |
C5H11NO3 |
---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
methyl 2-(hydroxyamino)-2-methylpropanoate |
InChI |
InChI=1S/C5H11NO3/c1-5(2,6-8)4(7)9-3/h6,8H,1-3H3 |
InChI Key |
DJAIGLIQWDXTFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)NO |
Origin of Product |
United States |
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